molecular formula C7H12O3 B14505751 Methyl 2-formyl-2-methylbutanoate CAS No. 65038-35-9

Methyl 2-formyl-2-methylbutanoate

Cat. No.: B14505751
CAS No.: 65038-35-9
M. Wt: 144.17 g/mol
InChI Key: SVUYGIFQXDFWEP-UHFFFAOYSA-N
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Description

Methyl 2-formyl-2-methylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is known for its unique structure, which includes a formyl group and a methyl group attached to the butanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-formyl-2-methylbutanoate can be synthesized through various methods. One common approach involves the esterification of 2-methylbutanoic acid with methanol in the presence of a strong acid catalyst. The reaction typically requires heating to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-2-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-formyl-2-methylbutanoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester moiety can undergo hydrolysis. These interactions can affect biological pathways and enzyme activities, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-formyl-2-methylbutanoate is unique due to the presence of both a formyl group and a methyl group on the butanoate backbone. This combination imparts distinct chemical reactivity and potential biological activities compared to other esters .

Properties

CAS No.

65038-35-9

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 2-formyl-2-methylbutanoate

InChI

InChI=1S/C7H12O3/c1-4-7(2,5-8)6(9)10-3/h5H,4H2,1-3H3

InChI Key

SVUYGIFQXDFWEP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C=O)C(=O)OC

Origin of Product

United States

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